1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure This compound is characterized by the presence of various functional groups, including a diethylamino group, a hydroxy group, a propyl chain, a phenyl ring with a propan-2-yloxy substituent, and a thiophen-2-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrrol-2-one core through cyclization reactions.
- Introduction of the diethylamino group via nucleophilic substitution.
- Attachment of the hydroxy group through hydroxylation reactions.
- Incorporation of the propyl chain and phenyl ring through alkylation and aromatic substitution reactions.
- Addition of the thiophen-2-ylcarbonyl group via acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved may include:
Binding to active sites: The compound may bind to the active sites of enzymes, inhibiting their activity.
Modulation of signaling pathways: The compound may modulate signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(methoxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the diethylamino group, hydroxy group, and thiophen-2-ylcarbonyl group in the same molecule is particularly noteworthy.
Properties
Molecular Formula |
C25H32N2O4S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-4-hydroxy-2-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H32N2O4S/c1-5-26(6-2)14-8-15-27-22(18-10-12-19(13-11-18)31-17(3)4)21(24(29)25(27)30)23(28)20-9-7-16-32-20/h7,9-13,16-17,22,29H,5-6,8,14-15H2,1-4H3 |
InChI Key |
UFFROAPVAROSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.